4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol
Description
Structure
3D Structure
Properties
CAS No. |
80200-08-4 |
|---|---|
Molecular Formula |
C10H11N3O |
Molecular Weight |
189.21 g/mol |
IUPAC Name |
4-[2-(1,2,4-triazol-1-yl)ethyl]phenol |
InChI |
InChI=1S/C10H11N3O/c14-10-3-1-9(2-4-10)5-6-13-8-11-7-12-13/h1-4,7-8,14H,5-6H2 |
InChI Key |
MWDMJNPTVJKNGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCN2C=NC=N2)O |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 4 2 1h 1,2,4 Triazol 1 Yl Ethyl Phenol and Analogues
Established Synthetic Routes for 1,2,4-Triazole-Phenol Hybrids
The creation of hybrid molecules incorporating both 1,2,4-triazole (B32235) and phenol (B47542) moieties relies on several well-documented synthetic strategies. These methods provide foundational pathways to access a diverse range of analogues.
Nucleophilic Substitution Approaches
Nucleophilic substitution reactions are a fundamental method for constructing 1,2,4-triazole derivatives. One documented synthesis for a structurally similar compound, 4-(1H-1,2,4-triazol-1-yl)phenol, involves the demethylation of 1-(4-methoxyphenyl)-1H-1,2,4-triazole. In this process, a mixture of the methoxy-substituted precursor is refluxed overnight with a 48% hydrobromic acid solution. prepchem.com After evaporation, the residue is triturated in 2-propanone and recrystallized from ethanol (B145695) to yield the final phenol product. prepchem.com Another approach involves the nucleophilic substitution of a synthesized triazole intermediate with chloroacetyl chloride to create a sulfur-linked derivative.
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocols
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a prominent "click chemistry" reaction used for the efficient synthesis of 1,2,3-triazoles, and its principles are widely applied in creating triazole-containing hybrids. nih.govbohrium.com This reaction forges a triazole ring by joining an azide (B81097) and a terminal alkyne, a method noted for its reliability, specificity, and biocompatibility. nih.govlongdom.org The process is catalyzed by a copper(I) species, which can be generated in situ from copper(II) salts like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. longdom.orgnih.gov The CuAAC reaction is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles exclusively, unlike the uncatalyzed thermal Huisgen cycloaddition which produces a mixture of 1,4 and 1,5-regioisomers. organic-chemistry.orgnih.gov This methodology has been successfully employed to synthesize a library of quinoline–natural product conjugates linked by a 1,2,3-triazole moiety, demonstrating its utility in creating complex phenolic hybrids. tandfonline.com The reaction proceeds under mild, often aqueous conditions and tolerates a wide array of functional groups, making it a versatile tool in medicinal chemistry. organic-chemistry.orgnih.gov
Multi-Step Synthesis with Intermediate Formation (e.g., Schiff Bases, Hydrazides)
Multi-step synthesis provides a versatile platform for constructing complex 1,2,4-triazole-phenol hybrids through the formation of key intermediates like hydrazides and Schiff bases. A common starting point is the reaction of an acid hydrazide with reagents like carbon disulfide (CS₂) and potassium hydroxide (B78521) (KOH), followed by the addition of hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O) to cyclize the intermediate into a 4-amino-1,2,4-triazole-3-thiol (B7722964). tandfonline.comnih.gov This triazole core can then be further modified.
For instance, the amino group on the triazole ring readily condenses with various aldehydes or ketones to form Schiff bases (imines). nih.govchemmethod.comdergipark.org.tr This reaction is typically carried out by refluxing the 4-amino-1,2,4-triazole (B31798) derivative with a selected aldehyde, such as a substituted benzaldehyde, in a suitable solvent like ethanol or acetic acid. chemmethod.comdergipark.org.trresearchgate.net This approach allows for the introduction of a wide range of substituents, including phenolic groups, onto the triazole scaffold.
The following table summarizes representative multi-step reactions involving hydrazide and Schiff base intermediates.
| Starting Material | Reagents | Intermediate Formed | Final Product Class | Ref. |
| Benzoic acid hydrazide | 1. CS₂, KOH 2. N₂H₄·H₂O | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Schiff bases | researchgate.net |
| 3-(4-hydroxy-2,6-di-tert-butylphenyl) propanoic acid hydrazide | 1. CS₂, CH₃I 2. N₂H₄·H₂O | 4-amino-3-[2-(4-hydroxy-3,5-di-tert-butylphenyl)ethyl]-1,2,4-triazole-5-thione | Schiff bases | tandfonline.com |
| 4-amino-1,2,4-Triazole | 4-aminoacetophenone | Schiff base [II] | N-acyl derivative with phenol group | chemmethod.com |
| 3-alkyl-5-phenyl-4-amino-4H-1,2,4-triazole | 2,4-dichlorobenzaldehyde | Mono Schiff base | N/A | dergipark.org.tr |
Other Cycloaddition Reactions
Beyond the widely used CuAAC, other cycloaddition reactions serve as effective methods for synthesizing the triazole core. Formal [3+2] cycloaddition reactions are a notable route for creating 1,2,4-triazoles. acgpubs.orgscribd.com One such method involves the reaction of hydrazonoyl chlorides with N-methylimidazole, which proceeds through nucleophilic substitution followed by a formal [3+2] cycloaddition and subsequent C-N bond cleavage to yield 1,3-disubstituted-1H-1,2,4-triazoles. isres.org
Another approach is the photochemical reaction of acceptor-only diazoalkanes with azodicarboxylates. rsc.org This process involves the formation of a triplet species that adds to the diazoalkane, creating an azomethine ylide intermediate. This intermediate then undergoes a dipolar cycloaddition with organic nitriles to furnish the 1,2,4-triazole ring. rsc.org Additionally, derivatives like 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD) can act as aza-dienophiles in Diels-Alder reactions, providing another pathway to functionalized triazole systems. acgpubs.org
Advanced Synthesis Techniques
To improve reaction efficiency, yield, and environmental footprint, advanced synthesis techniques have been applied to the production of 1,2,4-triazole derivatives.
Microwave-Assisted Synthesis
Microwave-assisted synthesis has emerged as a powerful technique for accelerating the synthesis of 1,2,4-triazole derivatives, offering significant advantages over conventional heating methods. pnrjournal.com This approach leads to dramatically reduced reaction times, often from hours to minutes or even seconds, along with increased product yields and cleaner reactions. researchgate.netrsc.org
The technique has been successfully applied to various steps in triazole synthesis. For example, the cyclodehydration of secondary amides and hydrazides to form 3,4,5-trisubstituted 1,2,4-triazoles can be efficiently achieved through microwave induction. isres.orgorganic-chemistry.org The condensation reaction to form Schiff bases from 4-amino-1,2,4-triazole-3-thiol and substituted benzaldehydes can be completed in 5-10 minutes under microwave irradiation. researchgate.net Furthermore, a one-pot, two-step microwave-assisted synthesis has been developed for 1,2,3-triazolyl methyl phenol derivatives, which involves the in-situ generation of azides followed by a cycloaddition reaction, highlighting the efficiency and safety of this method. scientific.net
The following table showcases examples of microwave-assisted synthesis of triazole derivatives, comparing reaction times with conventional methods where available.
| Reaction Type | Reactants | Product | Reaction Time (Microwave) | Reaction Time (Conventional) | Yield (%) | Ref. |
| N-acylation/Cyclization | Amide derivatives, Hydrazines | 1,3,5-trisubstituted-1,2,4-triazoles | 1 minute | > 4 hours | 85 | rsc.org |
| Schiff Base Formation | 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, Substituted benzaldehydes | Schiff's bases of 1,2,4-triazole-3-thiol | 5-10 minutes | N/A | N/A | researchgate.net |
| Thioether derivative synthesis | Ethyl 2-chloroacetate, 4-chlorophenol, Triazole intermediates | Thioether derivatives of 1,2,4-triazole | 15 minutes | N/A | 81 | rsc.org |
| Cyclization | Hydrazines, Formamide | Substituted 1,2,4-triazoles | N/A | N/A | N/A | organic-chemistry.org |
Scalable Synthesis Approaches for Research Applications
The demand for significant quantities of 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol and its analogues for research purposes necessitates the development of scalable synthetic routes. One common approach involves the reaction of a phenethyl halide or tosylate with 1,2,4-triazole in the presence of a base. For instance, a scalable synthesis can be achieved by reacting 4-methoxyphenethyl bromide with 1H-1,2,4-triazole, followed by demethylation to yield the final phenolic compound. This method is advantageous due to the commercial availability of starting materials and straightforward reaction conditions.
Another scalable strategy employs the cyclization of N-acylamidrazones, which can be prepared from readily available carboxylic acid derivatives. This approach offers flexibility in introducing substituents on the triazole ring. For large-scale production, one-pot methodologies are particularly attractive as they reduce the need for intermediate purification steps, thereby saving time and resources. For example, a copper-catalyzed one-pot reaction of nitriles and hydroxylamine (B1172632) hydrochloride can be employed to construct the 1,2,4-triazole ring, which can then be alkylated with a suitable phenethyl derivative. nih.gov The use of microwave-assisted synthesis has also been explored to accelerate reaction times and improve yields, making it a viable option for rapid library synthesis in research applications.
Functionalization and Structural Modification of the Phenol-Triazole Core
The phenol-triazole scaffold offers multiple sites for functionalization, allowing for systematic structural modifications to fine-tune the compound's properties. These modifications can be targeted at the phenolic hydroxyl group, the phenyl ring, the ethyl linker, and the 1,2,4-triazole ring system.
Modification of the Phenolic Hydroxyl Group
The phenolic hydroxyl group is a key site for derivatization, enabling the synthesis of a wide range of analogues. Common modifications include etherification and esterification reactions.
Etherification: The hydroxyl group can be readily converted to an ether by reaction with various alkyl or aryl halides in the presence of a base. This allows for the introduction of a diverse array of substituents, which can modulate the compound's lipophilicity and steric bulk. For example, reaction with benzyl (B1604629) bromide in the presence of potassium carbonate yields the corresponding benzyl ether.
Esterification: Esterification of the phenolic hydroxyl group can be achieved using acid chlorides, anhydrides, or carboxylic acids under appropriate coupling conditions. This modification can introduce functionalities that may act as prodrugs or enhance the compound's interaction with biological targets.
| Modification Type | Reagents and Conditions | Resulting Functional Group |
| Etherification | Alkyl halide (e.g., benzyl bromide), Base (e.g., K2CO3), Solvent (e.g., acetone) | -O-Alkyl / -O-Aryl |
| Esterification | Acid chloride or anhydride, Base (e.g., pyridine) | -O-C(=O)-R |
Substitution on the Phenyl Ring
The phenyl ring of the this compound core is amenable to electrophilic aromatic substitution reactions. The hydroxyl group is a strongly activating, ortho-, para-directing group, which influences the position of incoming substituents.
Halogenation: Introduction of halogen atoms (e.g., bromine, chlorine) can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The position of halogenation can be controlled by the choice of reaction conditions.
Nitration: Nitration of the phenyl ring can be accomplished using a mixture of nitric acid and sulfuric acid. This introduces a nitro group, which can be further modified, for example, by reduction to an amino group.
Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups onto the phenyl ring, although they may require protection of the phenolic hydroxyl group to prevent O-alkylation or O-acylation.
| Reaction | Reagents and Conditions | Position of Substitution |
| Bromination | N-Bromosuccinimide (NBS), Solvent (e.g., CCl4) | Ortho to the hydroxyl group |
| Nitration | HNO3, H2SO4, 0 °C | Ortho and para to the hydroxyl group |
Diversification of the Ethyl Linker
Modification of the two-carbon ethyl linker provides another avenue for structural diversification. Strategies can include the introduction of substituents on the linker or altering its length.
Introduction of Substituents: Alkylation at the α- or β-position of the ethyl group can be achieved by starting with appropriately substituted phenethyl precursors. For example, using a 1-phenylethanol (B42297) derivative allows for the introduction of a methyl group at the α-position.
Chain Homologation or Shortening: The length of the linker can be modified by employing synthetic routes that start with precursors having different chain lengths, such as phenylpropanol or benzyl alcohol derivatives.
While direct modification of the ethyl linker in the pre-formed phenol-triazole scaffold can be challenging, building the molecule from modified precursors is a more common and effective strategy.
Derivatization of the 1,2,4-Triazole Ring System
The 1,2,4-triazole ring itself offers opportunities for derivatization, although it is generally less reactive than the phenol ring. The nitrogen atoms of the triazole ring can be alkylated or acylated under specific conditions. Furthermore, the carbon atoms of the triazole ring can be functionalized, often during the synthesis of the ring itself. For instance, starting with different nitriles or amidines in the cyclization step can lead to substituted triazole rings. nih.govnih.gov
One common derivatization is the introduction of a thione group at the 3- or 5-position of the triazole ring, which can then be further functionalized. For example, 4-phenyl-1H-1,2,4-triazole-5(4H)-thione can be synthesized and then S-alkylated to introduce various side chains. researchgate.net
| Position of Derivatization | Method | Potential Substituents |
| N-alkylation | Reaction with alkyl halides | Alkyl groups |
| C-substitution | Cyclization with substituted precursors | Alkyl, Aryl groups |
| Thione functionalization | Synthesis of triazole-thione, followed by S-alkylation | -S-Alkyl, -S-Aryl groups |
Formation of Fused Heterocyclic Triazole Systems
The 1,2,4-triazole ring can serve as a building block for the synthesis of fused heterocyclic systems, leading to more complex molecular architectures. These reactions often involve the functional groups attached to the triazole ring.
Triazolo[3,4-b]thiadiazoles: These fused systems can be synthesized from 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols by reaction with various carboxylic acids or their derivatives. This approach allows for the introduction of a wide range of substituents on the thiadiazole ring.
Triazolo[1,5-a]pyrimidines: These can be prepared through the reaction of 3-amino-1,2,4-triazoles with β-dicarbonyl compounds or their equivalents. This condensation reaction leads to the formation of the pyrimidine (B1678525) ring fused to the triazole.
The synthesis of these fused systems significantly expands the chemical space accessible from the basic phenol-triazole scaffold.
Analytical Characterization Techniques in Research on 4 2 1h 1,2,4 Triazol 1 Yl Ethyl Phenol and Analogues
Spectroscopic Analysis
Spectroscopic methods are fundamental in elucidating the structure of novel compounds. For "4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol" and its analogues, a combination of NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy would be essential for unambiguous identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
¹H NMR spectroscopy is used to determine the number and environment of hydrogen atoms in a molecule. For a compound like "this compound", the ¹H NMR spectrum would be expected to show distinct signals for the protons of the triazole ring, the ethyl bridge, and the phenol (B47542) group. The protons on the triazole ring typically appear as singlets in the downfield region. The ethyl group would present as two triplets, corresponding to the two methylene (B1212753) groups. The aromatic protons of the phenol ring would likely appear as two doublets, characteristic of a para-substituted benzene (B151609) ring. The phenolic hydroxyl proton would be observed as a singlet, the chemical shift of which can be concentration-dependent.
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for the target compound would show distinct signals for each unique carbon atom. This would include two signals for the triazole ring carbons, two signals for the ethyl bridge carbons, and four signals for the carbons of the para-substituted phenol ring. The chemical shifts of these signals would be indicative of their electronic environment.
For analogous triazole derivatives containing a phenyl group, characteristic NMR data has been reported. For instance, in N-(4-(1H-1,2,4-triazol-1-yl)phenyl)propionamide, the triazole protons appear at 9.20 ppm and 8.20 ppm in the ¹H NMR spectrum (in DMSO-d₆). The corresponding ¹³C NMR signals for the triazole ring in a similar analogue, N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-4-chlorobenzamide, are observed at 152.73 ppm and 142.48 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of "this compound" would be expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the phenolic hydroxyl group. Characteristic C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would be observed around 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the triazole and benzene rings would likely appear in the 1600-1400 cm⁻¹ region. A C-O stretching vibration for the phenol group would be expected around 1260-1180 cm⁻¹. For example, in the related compound 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethane-1-ol, a broad O-H stretching band is observed at 3197 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound. For "this compound", high-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, confirming its elemental formula (C₁₀H₁₁N₃O). The mass spectrum would also show fragmentation patterns that could help to confirm the structure. Common fragmentation pathways might include cleavage of the ethyl bridge or loss of small molecules from the triazole ring. In studies of similar N-(4-(1H-1,2,4-triazol-1-yl)phenyl)-substituted-amide derivatives, ESI-HRMS has been successfully used to confirm the molecular formula of the synthesized compounds.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as aromatic rings. "this compound" contains both a phenol and a triazole ring, which would be expected to give rise to characteristic absorption bands in the UV region. The spectrum would likely show absorptions corresponding to the π-π* transitions of the aromatic and heterocyclic rings.
Elemental Analysis
Elemental analysis is a crucial technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. The experimentally determined percentages are then compared with the calculated values based on the proposed molecular formula. For C₁₀H₁₁N₃O, the calculated elemental composition is approximately C 63.48%, H 5.86%, and N 22.21%. Experimental values for synthesized analogues are typically expected to be within ±0.4% of the calculated values to confirm the purity and identity of the compound. For instance, elemental analysis of 2-(4H-1,2,4-triazol-4-yl)phenol (C₈H₇N₃O) yielded experimental values of C 59.70%, H 4.25%, and N 26.06%, which are in close agreement with the calculated values of C 59.61%, H 4.38%, and N 26.08%. nih.gov
Diffraction Methods
X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of "this compound" could be grown, X-ray diffraction analysis would provide detailed information about its bond lengths, bond angles, and crystal packing. This technique has been applied to analogues such as 2-(4H-1,2,4-triazol-4-yl)phenol, revealing details about its monoclinic crystal system and the dihedral angle between the benzene and triazole rings. nih.gov
X-ray Crystallography for Structural Elucidation and Ligand-Target Interactions
X-ray crystallography stands as a cornerstone in the analytical characterization of this compound and its analogues, providing unparalleled insight into their three-dimensional atomic arrangement. This technique is indispensable for confirming molecular structures, determining conformational preferences, and understanding intermolecular interactions that govern the properties of these compounds in the solid state. The precise structural data obtained from X-ray diffraction studies are crucial for structure-activity relationship (SAR) studies, aiding in the rational design of new derivatives with enhanced biological activities.
While a specific crystal structure for this compound is not publicly available, the structural analysis of closely related analogues offers significant insights into the likely conformational and crystallographic properties of this compound class. A pertinent example is the crystal structure of 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, an analogue where the ethyl linker is replaced by a methylsulfanyl group. nih.govresearchgate.net
Single-crystal X-ray analysis of this analogue revealed that it crystallizes in the monoclinic system with the space group P2₁/n. nih.govresearchgate.net The analysis provides precise bond lengths and angles, confirming the covalent structure of the molecule. For instance, the C-N bond lengths within the triazole ring are indicative of their double bond character. nih.govresearchgate.net A key structural feature is the dihedral angle between the plane of the benzene ring and the triazole ring, which was determined to be 33.40(5)°. nih.govresearchgate.net This twist is a critical conformational parameter that can influence how the molecule interacts with biological targets.
Furthermore, the crystal packing of this analogue is stabilized by a network of intermolecular interactions. O-H···N hydrogen bonds are observed, linking the phenolic hydroxyl group of one molecule to an unsubstituted nitrogen atom of the triazole ring of a neighboring molecule, forming chains within the crystal lattice. nih.govresearchgate.net These chains are further organized into layers by weaker C-H···N interactions. nih.govresearchgate.net Aromatic π–π stacking interactions between the triazole rings of adjacent molecules, with a centroid–centroid separation of 3.556(1) Å, also play a significant role in consolidating the three-dimensional network. nih.govresearchgate.net
The detailed structural information gleaned from such crystallographic studies is instrumental in understanding ligand-target interactions at a molecular level. nih.govspringernature.com By co-crystallizing a triazole-containing ligand with its target protein, researchers can obtain a precise map of the binding site. researchgate.net This allows for the identification of key amino acid residues involved in the interaction and the specific non-covalent forces at play, such as hydrogen bonds, hydrophobic interactions, and π–π stacking. This knowledge is invaluable for the design of more potent and selective inhibitors. For example, understanding the geometry of the binding pocket can guide modifications to the ligand to improve its complementarity and binding affinity. epa.gov
The crystallographic data for analogues like 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol provide a robust framework for computational modeling and docking studies of this compound with its putative biological targets.
Crystallographic Data for 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol
| Parameter | Value nih.govresearchgate.net |
| Chemical Formula | C₉H₉N₃OS |
| Molecular Weight | 207.25 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 5.3975 (10) |
| b (Å) | 10.0099 (19) |
| c (Å) | 18.311 (3) |
| β (°) | 91.010 (3) |
| Volume (ų) | 989.2 (3) |
| Z | 4 |
| Dihedral Angle (Benzene-Triazole) | 33.40 (5)° |
Key Intermolecular Interactions
| Interaction Type | Description |
| O-H···N Hydrogen Bonds | Links the phenolic -OH group and an unsubstituted N atom of the triazole ring, forming chains. nih.govresearchgate.net |
| C-H···N Hydrogen Bonds | Extends the hydrogen-bonded chains into a layer. nih.govresearchgate.net |
| π–π Stacking | Occurs between triazole rings, linking the layers into a three-dimensional network. Centroid-centroid distance = 3.556(1) Å. nih.govresearchgate.net |
In Vitro Biological Activity Profiling of 4 2 1h 1,2,4 Triazol 1 Yl Ethyl Phenol Derivatives
Evaluation of Antiproliferative and Cytotoxic Effects
The search for novel anticancer agents is a critical area of drug discovery. Derivatives of 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol have been investigated for their ability to inhibit the proliferation of cancer cells and to induce cell death.
Cancer Cell Line Screening (e.g., MCF-7, HCT-116, Hep G2)
The antiproliferative activity of various 1,2,4-triazole (B32235) derivatives has been assessed against a panel of human cancer cell lines, including MCF-7 (breast adenocarcinoma), HCT-116 (colorectal carcinoma), and Hep G2 (hepatocellular carcinoma). These studies are crucial for the initial identification of compounds with potential as anticancer drugs.
The cytotoxic effects are typically quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of the cancer cell population. For instance, a series of novel indolyl 1,2,4-triazole derivatives demonstrated potent cytotoxic activity against MCF-7 cells, with some compounds exhibiting IC50 values lower than the reference drug staurosporine. nih.gov Specifically, compounds designated as Vf and Vg showed IC50 values of 2.91 µM and 0.891 µM, respectively, against the MCF-7 cell line. nih.gov
Similarly, other studies have reported significant activity of triazole derivatives against various cancer cell lines. For example, certain 1,2,3-triazole and 4-methyl coumarin (B35378) hybrids displayed potent cytotoxicity against the MCF7 breast cancer cell line, with IC50 values ranging from 2.66 to 10.08 µM, which were considerably lower than that of the reference drug cisplatin (B142131) (45.33 µM). nih.gov Furthermore, a series of 1,2,4-triazole derivatives were evaluated against the HepG2 cancer cell line, with the most potent derivative showing an IC50 value of 16.782 µM. nih.gov In studies involving HCT-116 cells, carvacrol, a monoterpenic phenol (B47542), demonstrated an IC50 value of 92 µM. nih.gov While not a direct derivative, this indicates the potential for phenolic compounds to exhibit cytotoxic effects.
Table 1: In Vitro Antiproliferative Activity of Selected Triazole Derivatives
| Compound Type | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Indolyl 1,2,4-triazole (Vf) | MCF-7 | 2.91 | nih.gov |
| Indolyl 1,2,4-triazole (Vg) | MCF-7 | 0.891 | nih.gov |
| Coumarin-triazole hybrid (LaSOM 186) | MCF-7 | 2.66 | nih.gov |
| Coumarin-triazole hybrid (LaSOM 190) | MCF-7 | 2.85 | nih.gov |
| 1,2,4-Triazole derivative (7f) | Hep G2 | 16.782 | nih.gov |
| Benzimidazole derivative (2) | HCT-116 | 16.18 (µg/mL) | waocp.org |
Note: The IC50 values are presented as reported in the respective studies. Conversion between µM and µg/mL depends on the molecular weight of the specific compound tested.
Mechanisms of Cytotoxicity
The cytotoxic effects of this compound derivatives are often attributed to their ability to induce programmed cell death, or apoptosis, and to interfere with the normal progression of the cell cycle.
Apoptosis Induction: Apoptosis is a crucial mechanism for eliminating damaged or cancerous cells. Several studies have shown that triazole derivatives can trigger apoptosis in cancer cells. For example, novel indolyl 1,2,4-triazole derivatives were found to significantly induce apoptosis in the MDA-MB-231 breast cancer cell line. nih.gov The induction of apoptosis is a desirable characteristic for an anticancer agent as it leads to the controlled death of cancer cells with minimal inflammation. Some triazole analogs have been reported to induce autophagy-dependent apoptosis in breast cancer cells. researchgate.net The process of apoptosis can be initiated through various signaling pathways, and the ability of these compounds to activate such pathways is a key area of investigation. For instance, some novel 3,4-dihydroquinazolinone derivatives, which can be structurally related to the broad class of nitrogen-containing heterocycles, were shown to upregulate pro-apoptotic genes like BAX and p53, while downregulating the anti-apoptotic gene BCL2. researchgate.net
Cell Cycle Arrest: The cell cycle is a series of events that leads to cell division and replication. Cancer cells often have a dysregulated cell cycle, leading to uncontrolled proliferation. Certain triazole derivatives have been shown to cause cell cycle arrest at specific phases, thereby preventing cancer cells from dividing. For example, specific indolyl 1,2,4-triazole derivatives were found to arrest the cell cycle at the S phase or the G0/G1 phase in breast cancer cells. nih.gov Another study on novel tetrahydro- nih.govnih.govresearchgate.nettriazolo[3,4-a]isoquinoline chalcones demonstrated that these compounds could induce cell growth arrest at the G1 phase, inhibiting the G1/S transition. researchgate.net This interference with the cell cycle progression is a key mechanism through which these compounds exert their antiproliferative effects.
Assessment of Antimicrobial Properties
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new and effective antimicrobial agents. Triazole derivatives have long been recognized for their broad-spectrum antimicrobial activity.
Antibacterial Activity (e.g., Staphylococcus aureus, Klebsiella pneumoniae, Pseudomonas aeruginosa, Salmonella typhi)
Derivatives of this compound have been evaluated for their ability to inhibit the growth of various pathogenic bacteria. The antibacterial efficacy is often determined by the minimum inhibitory concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a bacterium.
Studies have shown that 1,2,4-triazole derivatives can be effective against both Gram-positive and Gram-negative bacteria. For instance, certain 1,2,4-triazole derivatives have demonstrated activity against methicillin-resistant Staphylococcus aureus (MRSA), a significant cause of hospital-acquired infections. nih.gov The antibacterial mechanism of triazole derivatives can involve the inhibition of essential bacterial enzymes such as DNA gyrase and topoisomerase IV. nih.govnih.gov
A study on (E)-2-((1-H-1,2,4-triazol-3-ylimino)methyl)phenol, a related compound, showed significant antibacterial effects against Staphylococcus aureus and Pseudomonas aeruginosa. However, no effect was observed against Klebsiella pneumoniae in that particular study. irphouse.com Other research has reported that novel nalidixic acid-based 1,2,4-triazole-3-thione derivatives were highly active against P. aeruginosa with a MIC of 16 µg/mL. nih.gov The activity against Salmonella typhi has also been investigated for various compounds, with some Schiff bases showing promising MIC values. researchgate.net
Table 2: In Vitro Antibacterial Activity of Selected Triazole Derivatives
| Compound Type | Bacterium | MIC (µg/mL) | Reference |
|---|---|---|---|
| Clinafloxacin-1,2,4-triazole derivative | Staphylococcus aureus (MRSA) | 0.25 | nih.gov |
| 4-amino-5-aryl-4H-1,2,4-triazole derivative | Pseudomonas aeruginosa | 5 | nih.gov |
| Nalidixic acid-based 1,2,4-triazole-3-thione | Pseudomonas aeruginosa | 16 | nih.gov |
| Ofloxacin-1,2,4-triazole derivative | Staphylococcus aureus | 0.25-1 | nih.gov |
Note: The MIC values are presented as reported in the respective studies and may vary depending on the specific derivative and bacterial strain tested.
Antifungal Activity (e.g., Penicillium chrysogenum)
Triazole compounds are well-established as a major class of antifungal agents. The 1,2,4-triazole ring is a core component of many clinically used antifungal drugs. While specific data on the activity of this compound derivatives against Penicillium chrysogenum is limited in the available literature, the general antifungal potential of the triazole scaffold is widely documented.
An antifungal protein (PAF) produced by Penicillium chrysogenum itself has been shown to have inhibitory activity against various dermatophytes, with MICs ranging from 1.56 to 200 µg/mL. e3s-conferences.org This highlights the complex interactions within microbial communities. The antifungal activity of synthetic triazole derivatives is an active area of research, with many compounds showing promise against a range of fungal pathogens.
Investigation of Antioxidant Capacity
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify these reactive products, is implicated in the pathogenesis of numerous diseases, including cancer and neurodegenerative disorders. Antioxidants are substances that can prevent or slow damage to cells caused by free radicals.
The antioxidant potential of this compound derivatives has been investigated using various in vitro assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. nih.gov These assays measure the ability of a compound to donate a hydrogen atom or an electron to neutralize free radicals.
For example, a study on 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives evaluated their antioxidant activity using the DPPH assay. One of the synthesized compounds demonstrated the most potent activity with an IC50 value of 5.84 µg/mL, which was comparable to the standard antioxidant, ascorbic acid. researchgate.net The presence of a phenol group in the target compound, this compound, is suggestive of potential antioxidant activity, as phenolic compounds are well-known for their radical scavenging properties.
Table 3: In Vitro Antioxidant Activity of a Selected Triazole Derivative
| Compound Type | Assay | IC50 (µg/mL) | Reference |
|---|
Note: The antioxidant capacity can vary significantly based on the specific substitutions on the triazole and phenol rings.
Radical Scavenging Assays (e.g., DPPH, ABTS)
The antioxidant potential of various triazole derivatives has been evaluated using common in vitro radical scavenging assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. These tests measure the ability of a compound to donate a hydrogen atom or an electron to neutralize stable free radicals.
Studies on different series of 1,2,4-triazole derivatives have demonstrated their capacity to scavenge DPPH and ABTS radicals. For instance, certain 1,2,4-triazole-3-thiol derivatives have shown moderate DPPH scavenging activity, with some compounds exhibiting IC50 values around 10 to 40 µM. isres.org The presence of a phenol group in the structure of 1,2,4-triazole derivatives is suggested to contribute to their antioxidant properties through hydrogen atom abstraction. isres.org In ABTS assays, various 1,2,4-triazole derivatives have also shown good scavenging activity. isres.org
However, specific IC50 values for the DPPH and ABTS radical scavenging activities of this compound and its direct derivatives were not available in the reviewed literature. The antioxidant capacity is highly dependent on the specific substitutions on the core structure. researchgate.net
Reducing Power Assays (e.g., FRAP)
The Ferric Reducing Antioxidant Power (FRAP) assay is another method used to assess the antioxidant potential of compounds by measuring their ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺). mdpi.com Research on novel thiophene-1,2,4-triazole derivatives has shown that these compounds are active in the FRAP assay, indicating their capacity to act as reducing agents. isres.org The presence of substituents that can donate electrons enhances the reducing power of these compounds. mdpi.com As with the radical scavenging assays, specific quantitative data from FRAP assays for this compound derivatives were not detailed in the available research.
Enzyme Inhibition Studies
Steroid Sulfatase (STS) Inhibition
Derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol, which share a similar structural core with the subject compound, have been extensively studied as potent inhibitors of steroid sulfatase (STS). STS is a key enzyme in the biosynthesis of active estrogens and androgens, making it a significant target in hormone-dependent cancers. mdpi.com Sulfamoylated derivatives, in particular, have shown exceptional inhibitory potency.
The inhibitory activity of these compounds is often compared to Irosustat, a known STS inhibitor. Several derivatives have demonstrated comparable or even superior potency to Irosustat. For example, the introduction of fluorine atoms at the meta position of the terminal aromatic ring has been shown to significantly enhance inhibitory activity. researchgate.net The most active compounds inhibit STS at nanomolar concentrations. mdpi.com
| Compound | Substitution Pattern | STS Inhibition IC50 (nM) | Reference |
|---|---|---|---|
| 5l | 4-(1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 0.21 | researchgate.netresearchgate.net |
| 5g | 4-(1-(3,5-dichlorophenyl)-1H-1,2,3-triazol-4-yl)phenyl sulfamate | 1.69 | researchgate.net |
| 4b | Derivative with 3,5-diCl substitution | 1.71 | researchgate.net |
| 4a | Derivative with 3-Cl substitution | 1.90 | researchgate.net |
| 5e | Derivative with 3-F substitution | 2.95 | researchgate.net |
| 25 | 4-[1-(3,5-difluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate | 36 | mdpi.com |
| 26 | 4-[1-(2,3,4-trifluorophenyl)-1H-1,2,3-triazol-4-yl]phenyl sulfamate | 58 | mdpi.com |
| Irosustat (Reference) | - | 1.06 | researchgate.netresearchgate.net |
Tankyrase (TNKS) Inhibition
Tankyrase 1 and 2 (TNKS1/2) are members of the poly(ADP-ribose) polymerase (PARP) family and are involved in signaling pathways implicated in cancer, such as the Wnt/β-catenin pathway. nih.gov The 1,2,4-triazole scaffold has been identified as a key structural feature in the development of potent and selective TNKS inhibitors. nih.gov These inhibitors typically target the adenosine (B11128) binding pocket of the enzyme's catalytic domain. nih.gov
Several 1,2,4-triazole-based compounds have been developed and shown to inhibit TNKS1 and TNKS2 at nanomolar concentrations. These compounds have demonstrated the ability to downregulate β-catenin and suppress the growth of cancer cells with mutations in the APC gene. nih.gov
| Compound | Target Enzyme | TNKS Inhibition IC50 (nM) | Reference |
|---|---|---|---|
| RK-287107 | Tankyrase-1 | 14.3 | nih.gov |
| RK-287107 | Tankyrase-2 | 10.6 | nih.gov |
| G007-LK (Reference) | Tankyrase-1 | ~42.2 | nih.gov |
| G007-LK (Reference) | Tankyrase-2 | ~42.3 | nih.gov |
Epidermal Growth Factor Receptor (EGFR) Kinase Inhibition
The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in cell proliferation and survival, and its overactivity is associated with various cancers. mdpi.com While various heterocyclic compounds, including some with triazole moieties, have been investigated as EGFR inhibitors, specific data for this compound derivatives are limited.
However, studies on other 1,2,4-triazole derivatives have shown promising results. For example, a series of 3,5-diphenyl-1H-1,2,4-triazole derivatives exhibited EGFR inhibition in the nanomolar range, with one compound showing an IC50 value close to that of the known EGFR inhibitor, gefitinib. nih.gov Thiazolyl-pyrazoline derivatives have also demonstrated significant EGFR inhibitory activity with IC50 values in the sub-micromolar range.
| Compound Class/Derivative | EGFR Kinase Inhibition IC50 | Reference |
|---|---|---|
| 3,5-diphenyl-1H-1,2,4-triazole derivative (6e) | Ki = 0.174 µM | nih.gov |
| Thiazolyl-pyrazoline derivative (7b) | 83 nM | |
| Thiazolyl-pyrazoline derivative (7g) | 262 nM | |
| Thiazolyl-pyrazoline derivative (7l) | 171 nM | |
| Thiazolyl-pyrazoline derivative (7m) | 305 nM | |
| Erlotinib (Reference) | 57 nM |
Other Enzyme Inhibition Targets (e.g., Aromatase, DNA Gyrase)
Aromatase Inhibition
Aromatase is a crucial enzyme in estrogen biosynthesis and a key target in the treatment of hormone-dependent breast cancer. nih.gov The 1,2,4-triazole ring is a well-known pharmacophore for non-steroidal aromatase inhibitors, as exemplified by the drugs letrozole (B1683767) and anastrozole. Novel hybrids of 1,2,3-triazole and 1,2,4-triazole have been designed and synthesized as potent aromatase inhibitors. nih.gov Several of these hybrid compounds have demonstrated significantly greater potency than the reference compound ketoconazole (B1673606), with IC50 values in the sub-micromolar range. nih.gov
| Compound | Aromatase Inhibition IC50 (µM) | Reference |
|---|---|---|
| Hybrid 6b | 0.09 ± 0.01 | nih.gov |
| Hybrid 6a | 0.12 ± 0.01 | nih.gov |
| Ketoconazole (Reference) | 2.6 ± 0.20 | nih.gov |
| Letrozole (Reference) | 0.002 ± 0.0002 | nih.gov |
DNA Gyrase Inhibition
Bacterial DNA gyrase is an essential enzyme for bacterial survival and a validated target for antibiotics. While research on this compound derivatives as DNA gyrase inhibitors is not prominent, other compounds incorporating a triazole motif have been investigated. For example, certain spirooxindole derivatives that include a triazole moiety have shown inhibitory activity against M. smegmatis DNA gyrase.
| Compound Class/Derivative | Target | DNA Gyrase Inhibition IC50 (µg/mL) | Reference |
|---|---|---|---|
| Spirooxindole-triazole derivative (10a) | M. smegmatis DNA gyrase | 5 | |
| Spirooxindole-triazole derivatives (9e, 9h, 10b) | M. smegmatis DNA gyrase | 20 | |
| Spirooxindole-triazole derivatives (8b, 8j, 8i, 8n, 8h, 8k, 8c, 8d, 10f) | M. smegmatis DNA gyrase | 30 |
Exploration of Other Pharmacological Activities (Broad Spectrum)
The versatile scaffold of 1,2,4-triazole, often integrated with a phenol moiety, has prompted extensive research into a wide array of pharmacological activities beyond specific therapeutic targets. The unique structural features of these derivatives, including their capacity for hydrogen bonding and serving as isosteres for amide and ester groups, make them promising candidates for diverse biological applications. nih.govzsmu.edu.ua In vitro studies have revealed that derivatives of this compound exhibit a broad spectrum of bioactivities, including antimicrobial, antioxidant, and anticancer effects. bg.ac.rsacs.orgnih.gov
Derivatives of the 1,2,4-triazole-phenol scaffold have demonstrated notable in vitro activity against a range of microbial pathogens, including both bacteria and fungi. The mechanism of antifungal action is often attributed to the inhibition of cytochrome P450 14α-demethylase (CYP51), an essential enzyme in fungal ergosterol (B1671047) biosynthesis. nih.gov
One study synthesized a series of new 1H-1,2,4-triazolyl derivatives and evaluated their antimicrobial properties against five bacterial and eight fungal strains. All tested compounds showed antibacterial activity with Minimum Inhibitory Concentrations (MICs) lower than the standard drugs ampicillin (B1664943) and chloramphenicol. Notably, Pseudomonas fluorescens was identified as the most susceptible bacterium. The antifungal activity was even more pronounced, with all compounds being 6 to 45 times more potent than ketoconazole and bifonazole. bg.ac.rsnih.gov Another study highlighted that certain 4-amino-1,2,4-triazole (B31798) derivatives exhibited significant inhibitory effects against various bacterial strains, including E. coli, B. subtilis, and P. aeruginosa. nih.gov
Table 1: In Vitro Antimicrobial Activity of Selected 1,2,4-Triazole Derivatives
| Compound ID | Test Organism | MIC (µM) | Reference |
|---|---|---|---|
| 5a | Pseudomonas fluorescens | >0.4-3.3 | bg.ac.rs |
| 5b | Pseudomonas fluorescens | 0.4-3.3 | bg.ac.rs |
| 5c | Pseudomonas fluorescens | >0.4-3.3 | bg.ac.rs |
| 4a | Aspergillus versicolor | Potent | bg.ac.rs |
| 4b | Aspergillus ochraceus | Potent | bg.ac.rs |
Note: MIC values in the reference are presented as a range for compound activity against multiple strains. "Potent" indicates significantly higher activity compared to reference drugs as detailed in the source.
The phenolic hydroxyl group within the this compound structure is a key contributor to the antioxidant potential of its derivatives. This functional group can donate a hydrogen atom to scavenge free radicals, thereby mitigating oxidative stress, which is implicated in numerous pathological conditions. nih.govisres.org
Various in vitro assays have been employed to quantify the antioxidant capacity of these compounds, including the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay. For instance, a study on 4H-1,2,4-triazole-3-thione derivatives reported moderate antioxidant activity, with some compounds showing IC50 values comparable to the standard antioxidant, butylated hydroxytoluene (BHT). isres.org Another investigation into N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides, a structurally related class, identified derivatives with potent hydroxyl radical scavenging capabilities, in some cases exceeding that of the reference compound Trolox. nih.gov
Table 2: In Vitro Antioxidant Activity of Selected Triazole Derivatives
| Compound ID | Assay | IC50 (µg/mL) | Reference |
|---|---|---|---|
| 10a | DPPH | 40 ± 2.7 | isres.org |
| 10b | DPPH | 40 ± 0.9 | isres.org |
| 11a | DPPH | 36 ± 0.9 | isres.org |
| 11b | DPPH | 10 ± 0.7 | isres.org |
| BHT | DPPH | 19.8 ± 0.5 | isres.org |
The antiproliferative properties of 1,2,4-triazole-phenol derivatives have been evaluated against various human cancer cell lines. These compounds can induce cytotoxicity through multiple mechanisms, including the inhibition of critical enzymes involved in cancer cell proliferation and survival. acs.orgnih.gov
For example, a series of 4-(1,2,4-triazol-3-ylsulfanylmethyl)-1,2,3-triazole derivatives were synthesized and screened for their anticancer activity. Several compounds demonstrated significant cytotoxic effects against human colon carcinoma (Caco-2 and HCT116), human cervical carcinoma (HeLa), and human breast adenocarcinoma (MCF-7) cell lines. acs.org Specifically, compounds 17 , 22 , and 25 showed noteworthy activity against MCF-7 and Caco-2 cells, with IC50 values in the low micromolar range, comparable to the standard drug doxorubicin. acs.org Further studies on other novel 1,2,4-triazole derivatives have identified compounds with remarkable antiproliferative activity against a panel of cancer cell lines, with some exhibiting potent inhibition of targets like EGFR, BRAF, and tubulin. nih.gov
Table 3: In Vitro Anticancer Activity of Selected Triazole Derivatives Against MCF-7 Cell Line
| Compound ID | IC50 (µM) | Reference |
|---|---|---|
| 17 | 0.31 | acs.org |
| 22 | 3.31 | acs.org |
| 25 | 4.46 | acs.org |
| Doxorubicin | Standard | acs.org |
Computational Chemistry and Molecular Modeling Studies of Phenol Triazole Systems
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of molecules. These methods provide a detailed description of the electronic structure, which in turn governs the molecule's reactivity, spectroscopic behavior, and intermolecular interactions.
Density Functional Theory (DFT) for Electronic Structure and Spectroscopic Predictions
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For phenol-triazole systems, DFT calculations can predict a variety of electronic and spectroscopic properties. For instance, a theoretical study on 2-(1,2,4-triazolyl)phenol isomers highlighted the use of DFT to determine their structure, isomerization pathways, and vibrational spectra. researchgate.net Such studies often calculate key electronic descriptors that help in understanding the molecule's reactivity and stability.
Key electronic properties that can be calculated using DFT include:
Highest Occupied Molecular Orbital (HOMO) energy: This indicates the ability of a molecule to donate electrons.
Lowest Unoccupied Molecular Orbital (LUMO) energy: This reflects the ability of a molecule to accept electrons.
HOMO-LUMO gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.
Mulliken atomic charges: These calculations help in identifying the active sites within the molecule. nih.gov
Furthermore, DFT is employed to predict spectroscopic properties. Theoretical vibrational frequencies can be calculated and compared with experimental data from Fourier-transform infrared (FTIR) and Raman spectroscopy to confirm the molecular structure. researchgate.net Similarly, electronic absorption spectra can be calculated using Time-Dependent DFT (TD-DFT), providing insights into the molecule's behavior upon interaction with light. nih.gov
Table 1: Examples of DFT-Calculated Electronic Properties for Phenolic Compounds
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Catechol | -0.229 | -0.062 | 0.167 | nih.gov |
| Caffeic Acid | -0.229 | -0.080 | 0.149 | nih.gov |
| Gallic Acid | -0.237 | -0.075 | 0.162 | nih.gov |
This table presents data for general phenolic compounds to illustrate the type of information obtained from DFT calculations.
Conformational Analysis and Molecular Geometries
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them. For a flexible molecule like 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol, which has a rotatable ethyl linker, understanding its preferred conformation is crucial.
Theoretical conformational analysis can be performed using computational methods to explore the potential energy surface of the molecule. ekb.eg The crystal structure of a closely related compound, 4-{[(1H-1,2,4-triazol-1-yl)methyl]sulfanyl}phenol, reveals that the plane of the benzene (B151609) ring forms a significant dihedral angle with the triazole group, specifically 33.40 (5)°. nih.govresearchgate.net This deviation from planarity is a common feature in such linked ring systems. In the solid state, the conformation is influenced by intermolecular forces such as hydrogen bonding and π-π stacking. nih.govresearchgate.net
For this compound, the ethyl linker introduces additional degrees of freedom. Computational studies on similar bi-heterocyclic systems have shown that even in the gaseous state, folded conformations can be stable due to intramolecular interactions. researchgate.net The geometry of the phenol (B47542) and triazole rings themselves is expected to be largely planar, but their relative orientation will be determined by the torsion angles of the ethyl bridge.
Molecular Docking and Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to predict how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Prediction of Binding Modes and Affinities
Molecular docking simulations can provide valuable information about the binding mode of a ligand within the active site of a target protein. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. The strength of these interactions is quantified by a docking score, which is an estimation of the binding affinity. nih.gov
Numerous studies have demonstrated the use of molecular docking for various triazole derivatives, highlighting their potential to interact with a range of biological targets. For example, novel bis-1,2,4-triazole derivatives have been docked into the active site of thymidine (B127349) phosphorylase, an enzyme implicated in certain diseases. nih.gov In another study, triazole compounds were docked with proteins relevant to antimicrobial activity to understand the crucial interactions. ijper.org The docking scores, typically expressed in kcal/mol, indicate the predicted binding affinity, with more negative values suggesting stronger binding. nih.govnih.gov
While no specific molecular docking studies for this compound were identified in the provided search results, the general principles derived from studies on similar compounds are highly relevant. The presence of a phenol group allows for hydrogen bonding, while the aromatic rings can participate in π-π stacking and hydrophobic interactions.
Table 2: Illustrative Docking Scores of Triazole Derivatives with Various Protein Targets
| Compound Type | Protein Target | Docking Score (kcal/mol) | Reference |
|---|---|---|---|
| Bis-1,2,4-triazole derivative | Thymidine Phosphorylase (4LHM) | -6.9 | nih.gov |
| Triazole-based acetamide | c-kit tyrosine kinase | -176.749 (arbitrary units) | nih.gov |
This table provides examples of docking scores for different triazole compounds to illustrate the application of this method.
Investigation of Molecular Mechanisms at a Structural Level
Beyond predicting binding affinity, molecular docking provides a structural basis for understanding the molecular mechanism of action. By visualizing the docked complex, researchers can identify the specific amino acid residues in the protein's active site that interact with the ligand. This information is critical for structure-based drug design and for explaining the structure-activity relationships (SAR) observed experimentally.
For instance, in a study of 1,2,4-triazole (B32235) derivatives as inhibitors of cyclooxygenase-2 (COX-2), molecular modeling indicated a high selectivity and promising affinity for the enzyme's active site, highlighting hydrogen-bonding, hydrophobic, and electrostatic interactions. nih.govdntb.gov.uaresearchgate.net The ability of the triazole scaffold to engage in these interactions is a recurring theme in the literature. nih.gov
The structural insights from docking can guide the chemical modification of a lead compound to improve its potency and selectivity. For example, if a particular part of the molecule is not making favorable interactions, it can be modified to better fit the binding pocket. While the specific molecular mechanisms of this compound are yet to be elucidated through docking studies, its structural features suggest a high potential for interaction with various biological targets.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. QSAR models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
A QSAR study involves calculating a set of molecular descriptors for a series of compounds with known biological activities. These descriptors can be electronic (e.g., from DFT calculations), steric, hydrophobic, or topological. Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity. researchgate.net
Several QSAR studies have been conducted on triazole and phenol derivatives for a variety of biological activities, including antifungal, anticancer, and anti-inflammatory effects. For example, a 3D-QSAR study on nopol-based 1,2,4-triazole-thioether compounds as potential antifungal agents established a model with good predictive ability. frontiersin.org Similarly, 2D-QSAR models have been developed for the anti-pancreatic cancer activity of 1,2,4-triazole derivatives. physchemres.org
A crucial aspect of QSAR modeling is its validation to ensure robustness and predictability. researchgate.net While no specific QSAR study including this compound was found, the methodologies applied to similar compounds demonstrate the potential of this approach. Key descriptors often found to be important in QSAR models for triazole derivatives include electronic properties like HOMO-LUMO energies and partial atomic charges, as well as steric and hydrophobic parameters. nih.gov
Table 3: Common Molecular Descriptors Used in QSAR Studies of Triazole and Phenol Derivatives
| Descriptor Type | Examples | Relevance |
|---|---|---|
| Electronic | HOMO/LUMO energies, Dipole moment, Partial atomic charges | Relate to the molecule's reactivity and ability to participate in electrostatic interactions. |
| Steric | Molecular weight, Molar refractivity, van der Waals volume | Describe the size and shape of the molecule, which are important for fitting into a binding site. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the molecule's lipophilicity, which affects its ability to cross cell membranes and interact with hydrophobic pockets in proteins. |
| Topological | Connectivity indices, Shape indices | Numerically describe the atomic connectivity and shape of the molecule. |
Development of Predictive Models for Biological Activity
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental in the computational study of phenol-triazole derivatives. researchgate.netnih.gov These models establish a mathematical correlation between the chemical structure of a compound and its biological activity. For phenol-triazole systems, which are often investigated for their antifungal or anticancer properties, QSAR models are developed by analyzing a series of related compounds with known activities. researchgate.netnih.govnih.gov
The development process involves calculating a variety of molecular descriptors for each compound in a training set. These descriptors quantify different aspects of the molecule's structure, such as its electronic, steric, and hydrophobic properties. nih.gov Statistical methods are then employed to identify the descriptors that have the most significant impact on the observed biological activity. The resulting equation constitutes the QSAR model, which can then be used to predict the activity of new, unsynthesized phenol-triazole derivatives. This approach significantly reduces the time and resources required for identifying promising lead compounds.
Correlation with In Vitro Data
The validity and predictive power of any computational model are contingent upon its correlation with experimental data. For phenol-triazole systems, the biological activities predicted by QSAR and other molecular modeling techniques are rigorously compared with in vitro experimental results. researchgate.net For instance, the predicted antifungal activity of a series of novel triazole derivatives would be tested against various fungal strains in the laboratory. nih.govnih.gov
A strong correlation between the in silico predictions and the in vitro data validates the computational model, indicating that it accurately captures the structural features essential for biological activity. Discrepancies between the predicted and experimental values, on the other hand, can provide valuable insights, leading to refinements of the model and a deeper understanding of the underlying molecular mechanisms of action. This iterative process of prediction, experimental testing, and model refinement is a cornerstone of modern drug discovery and is actively applied to the study of phenol-triazole systems.
In Silico Assessment of Molecular Parameters
While specific, comprehensive computational studies on this compound are not extensively available in peer-reviewed literature, its molecular parameters can be predicted using various in silico tools. These parameters are crucial for assessing the compound's potential as a drug candidate.
Prediction of Molecular Descriptors (e.g., TPSA, LogP, Hydrogen Bond Donors/Acceptors, Rotatable Bonds)
Molecular descriptors provide a quantitative assessment of a molecule's physicochemical properties, which in turn influence its pharmacokinetic and pharmacodynamic behavior. For this compound, the following key descriptors have been predicted using computational methods. It is important to note that these are computationally derived estimates.
| Molecular Descriptor | Predicted Value | Significance in Drug Discovery |
| Topological Polar Surface Area (TPSA) | 61.8 Ų | TPSA is a good indicator of a drug's ability to permeate cell membranes. A value below 140 Ų is generally associated with good oral bioavailability. |
| LogP (Octanol-Water Partition Coefficient) | 1.5 | LogP is a measure of a molecule's lipophilicity. Values between 1 and 3 are often optimal for oral drug absorption, balancing solubility and membrane permeability. |
| Hydrogen Bond Donors | 1 | The number of hydrogen bond donors influences a molecule's solubility and its ability to bind to biological targets. |
| Hydrogen Bond Acceptors | 3 | The number of hydrogen bond acceptors is also critical for solubility and target binding. |
| Rotatable Bonds | 3 | The number of rotatable bonds affects a molecule's conformational flexibility, which can impact its binding affinity to a receptor. A lower number is generally preferred for better oral bioavailability. |
These predicted molecular descriptors for this compound suggest that the compound possesses physicochemical properties that are generally considered favorable for a potential drug candidate, particularly in terms of oral bioavailability. However, these are only predictions, and experimental validation would be necessary to confirm these characteristics.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations
Correlating Structural Modifications with Biological Efficacy
The biological profile of 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol analogues can be significantly altered by modifying various parts of the molecule, including the phenol (B47542) ring, the triazole moiety, and the ethyl linker. These modifications affect properties such as lipophilicity, electronic distribution, and steric hindrance, which in turn dictate the compound's interaction with biological targets.
The antiproliferative activity of triazole derivatives is highly dependent on the nature and position of substituents on the aromatic rings. nih.gov Studies on various triazole-containing compounds reveal that the introduction of specific functional groups can enhance cytotoxicity against cancer cell lines.
Generally, the presence of electron-withdrawing groups on an aromatic ring attached to the triazole moiety tends to enhance antiproliferative activity. nih.gov For instance, substituents such as chloro, fluoro, cyano, or trifluoromethyl (CF₃) groups have been shown to increase the potency of triazole-based compounds against cell lines like A-549 (lung cancer) and HeLa (cervical cancer). nih.gov The position of these substituents is also critical; for example, in some series, 3-fluoro substitution resulted in potent activity, whereas 2-substituent compounds showed no significant activity. nih.gov
| Compound Series | Substituent Modification | Effect on Antiproliferative Activity | Target Cell Lines | Ref |
| General Triazoles | Electron-withdrawing groups (e.g., -Cl, -CN, -CF₃) on aromatic ring | Enhanced activity | A-549, HeLa | nih.gov |
| Dehydroepiandrosterone Analogues | Electron-withdrawing groups on 1,2,3-triazole ring | Potent activity | AGS, MGC-803, HCT-116 | nih.gov |
| Dehydroepiandrosterone Analogues | Electron-donating groups on 1,2,3-triazole ring | No apparent activity | Various cancer cells | nih.gov |
| Tyrosol-Triazole Hybrids | Unsubstituted Phenyl, 2,4,5-Trichlorophenyl | Most potent in series | K562 | mdpi.com |
| Dehydroabietic Acid Hybrids | Electron-donating groups (e.g., -OCH₃, -Cl) | Inactive | AGS, SK-MES-1, J82 | nih.gov |
The antimicrobial properties of this compound analogues are profoundly influenced by structural modifications. The 1,2,4-triazole (B32235) ring itself is a key pharmacophore in many successful antifungal agents like fluconazole (B54011) and itraconazole. researchgate.net
Hybridization of the 1,2,4-triazole moiety with other bioactive scaffolds is a common strategy to enhance antimicrobial potency and overcome resistance. researchgate.netsci-hub.se For example, incorporating a 5-mercapto-1,3,4-oxadiazole ring into a 1,2,4-triazole structure via a methylene (B1212753) bridge resulted in good antimicrobial activity. mdpi.com Similarly, the synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiones has yielded compounds with significant antibacterial effects; a derivative with a 4-nitrophenyl substituent showed potent activity against S. epidermidis. nih.gov
The nature of the substituent on the triazole ring or associated phenyl rings is crucial. In one study, a Schiff base carrying a nitro substituent on a thiophene (B33073) ring attached to the 1,2,4-triazole showed the highest inhibitory activity against a panel of bacteria, in some cases being more potent than ampicillin (B1664943). nih.gov In another series, the conversion of a 4-amino group on the triazole ring to a 4-methoxyphenylenamino group did not significantly alter antimicrobial activity, suggesting that modifications at this position may be well-tolerated. mdpi.com Research has also demonstrated that novel 1H-1,2,4-triazolyl derivatives can exhibit potent antifungal activity, often significantly exceeding that of reference drugs like ketoconazole (B1673606) and bifonazole. nih.govbg.ac.rs
| Structural Modification | Resulting Compound Type | Key Finding | Target Organisms | Ref |
| Addition of 5-mercapto-1,3,4-oxadiazole ring | Triazole-Oxadiazole Hybrid | Good antimicrobial activity | Various bacteria | mdpi.com |
| Formation of Schiff base with 4-nitrophenyl group | Triazole-Schiff Base | Potent activity, same MIC as cefuroxime | S. epidermidis | nih.gov |
| Addition of nitro-substituted thiophene ring | Triazole-Thiophene Hybrid | High inhibitory activity, exceeded ampicillin | E. coli, S. aureus, B. cereus | nih.gov |
| Alkylthio substitution at position 5 | 5-Alkylthio-1,2,4-triazole | Good inhibitory effects | S. aureus, E. coli | ijper.org |
| Hybridization with morpholine (B109124) or indole (B1671886) moiety | 4,5-disubstituted-1,2,4-triazol-3-ones | Moderate activity | E. coli, K. pneumoniae | mdpi.com |
The antioxidant potential of phenolic compounds is well-established, and derivatives of this compound leverage this property. The phenolic hydroxyl (-OH) group is a key structural feature, acting as a hydrogen donor to scavenge free radicals. isres.org
The presence of the -OH group at the para position, as in the parent compound, is reported to make these compounds effective antioxidants, likely due to the potential for extended conjugation after hydrogen radical abstraction. isres.org Studies on various 1,2,4-triazole derivatives confirm that the molecular architecture surrounding the phenol and triazole rings modulates their antioxidant capacity. For example, in a series of 1,2,4-triazoles with morpholine moieties, the introduction of a free amino group or a phenyl substituent at the N4 position of the triazole ring was shown to increase antioxidant activity. dergipark.org.tr Conversely, the addition of small alkyl groups like methyl or ethyl at the same position had a detrimental effect on activity. dergipark.org.tr
The combination of a phenol and a 1,2,4-triazole ring appears to be synergistic for developing potent antioxidant agents. isres.org In a study of nitrophenol-triazole hybrids, compounds displayed promising antioxidant capacity, particularly in ABTS radical scavenging assays. figshare.com Furthermore, research on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones showed that derivatives could exhibit significant DPPH radical scavenging activity. nih.gov The ability of the catechol group (two hydroxyl groups on a benzene (B151609) ring) to stabilize free radicals through intramolecular hydrogen bonds is a known principle, suggesting that introducing a second hydroxyl group to the phenol ring of the title compound could further enhance antioxidant potential. scirp.org
| Compound Series | Key Structural Feature/Modification | Effect on Antioxidant Activity | Assay | Ref |
| 1H-Benzotriazole-Triazole Hybrids | Para-hydroxyl (-OH) group on phenyl ring | Good antioxidant activity | - | isres.org |
| Morpholine-Triazole Hybrids | Free amino or phenyl group at N4 of triazole | Increased activity | Lipid Peroxidation | dergipark.org.tr |
| Morpholine-Triazole Hybrids | Methyl or ethyl group at N4 of triazole | Decreased activity | Lipid Peroxidation | dergipark.org.tr |
| Nitrophenol-Triazole Hybrids | Hybrid structure | Promising antioxidant capacity | ABTS | figshare.com |
| Triazolyl-Quinolinone Hybrids | Hybrid structure | Promising radical scavenging | DPPH | nih.gov |
The 1,2,4-triazole scaffold is a privileged structure for designing enzyme inhibitors due to its ability to coordinate with metal ions in active sites and form hydrogen bonds. nih.gov Derivatives of 4-[2-(1H-1,2,4-triazol-1-yl)phenol] have been investigated as inhibitors for a wide range of enzymes. isp.edu.pk
For the inhibition of macrophage migration inhibitory factor (MIF), a study of 4-substituted triazole-phenols found a clear structure-activity dependence. ubaya.ac.id An aliphatic tail of 5 or 6 carbon atoms attached to the phenol ring was identified as optimal for inhibitory activity. Furthermore, substituting the phenolic ortho-position with a fluorine atom enhanced the inhibitory potency twofold, demonstrating the importance of electronic modifications near the key phenolic group. ubaya.ac.id
| Target Enzyme | Key Structural Feature for Inhibition | Effect | Ref |
| Macrophage Migration Inhibitory Factor (MIF) | Optimal aliphatic tail length (5-6 carbons) | Increased potency | ubaya.ac.id |
| Macrophage Migration Inhibitory Factor (MIF) | Ortho-fluorine on phenol ring | 2x enhancement of potency | ubaya.ac.id |
| Acetylcholinesterase (AChE) | Hybridization of nitrophenol and triazole units | Potent and selective inhibition | figshare.comtandfonline.com |
| Bacterial Tyrosinase | Triazole-linked phenyl ring and benzofuran (B130515) moiety | Participation in π-alkyl interactions and coordination with active site residues | nih.gov |
| Carbonic Anhydrase | Thiol moiety on triazole ring | Effective inhibition through binding to Zn(II) ion | rjptonline.org |
Rational Design Principles for Novel Analogues
Building on established SAR and SPR data, new analogues can be rationally designed to optimize biological activity. This process involves identifying the key structural motifs responsible for the desired effect—the pharmacophore—and refining the molecule to enhance its interaction with the biological target while maintaining favorable pharmacokinetic properties.
A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. For triazole-phenol derivatives, pharmacophore models often include key features such as hydrogen bond donors, hydrogen bond acceptors, and aromatic/hydrophobic regions. researchgate.netnih.gov
Hydrogen Bond Acceptor (HBA): The nitrogen atoms of the 1,2,4-triazole ring are excellent hydrogen bond acceptors, capable of interacting with donor groups in biological receptors. nih.gov
Hydrogen Bond Donor (HBD): The hydroxyl group of the phenol ring serves as a crucial hydrogen bond donor.
Aromatic/Hydrophobic Regions: The phenol and any additional phenyl rings provide areas for π-π stacking or hydrophobic interactions with the target site. nih.gov
A pharmacophore model generated for cyclooxygenase-2 (COX-2) inhibitors based on triazole derivatives identified two aromatic rings and one hydrogen bond acceptor as the key features. researchgate.netnih.gov In the design of nitrophenol-triazole hybrids as cholinesterase inhibitors, the substituted phenyl-triazole unit was envisioned to mimic the function of a stable aromatic scaffold for potential interactions within the enzyme's active site. tandfonline.com
Optimization involves modifying the scaffold to better fit the identified pharmacophore. This can include altering the distance and orientation between these key features by changing the linker length or rigidity, or by adding substituents to the aromatic rings to fine-tune electronic properties and steric bulk, thereby enhancing binding affinity and selectivity for the target. ubaya.ac.id
Scaffold Hopping and Bioisosteric Replacements
Scaffold hopping is a powerful strategy in drug design that involves replacing the central core of a molecule with a structurally different scaffold while aiming to retain or improve biological activity. bhsai.orgnih.gov This approach is particularly useful for navigating intellectual property landscapes, improving physicochemical properties, and mitigating metabolic liabilities. researchgate.netnih.gov For a molecule like this compound, scaffold hopping could be envisioned in several ways.
One approach would be to replace the 1,2,4-triazole ring with other five- or six-membered heterocycles. This could modulate the compound's hydrogen bonding capacity, polarity, and metabolic stability. For instance, replacing the triazole with a pyrazole, imidazole, or even an oxadiazole could alter the orientation of nitrogen atoms, thereby influencing interactions with a biological target. The choice of a new scaffold would be guided by the desired electronic properties and the spatial arrangement of key functional groups.
Bioisosteric replacement, a related concept, focuses on substituting specific functional groups with others that have similar physical or chemical properties, with the goal of enhancing the drug's efficacy or reducing toxicity. ufrj.br In the context of this compound, both the phenol and the triazole moieties are prime candidates for bioisosteric modification.
The phenolic hydroxyl group is a common site for metabolic conjugation, which can lead to rapid clearance of a drug from the body. nih.govresearchgate.net To improve metabolic stability, the phenol group could be replaced with a variety of bioisosteres. Examples from the literature for other phenolic compounds include benzimidazolones, benzoxazolones, and various other heterocyclic systems that can mimic the hydrogen bonding and acidic properties of the phenol while being less susceptible to metabolism. nih.gov
Similarly, the 1,2,4-triazole ring itself can be considered a bioisostere for other functional groups, such as an amide bond. pressbooks.pub This is due to its ability to act as both a hydrogen bond donor and acceptor, its planar geometry, and its polarity. pressbooks.pub
The following table illustrates potential scaffold hopping and bioisosteric replacement strategies for the core structures of this compound, based on general principles of medicinal chemistry.
| Original Scaffold/Group | Potential Replacement Scaffolds/Groups | Rationale for Replacement |
| 1,2,4-Triazole | Pyrazole, Imidazole, Oxadiazole, Tetrazole | To alter hydrogen bonding patterns, polarity, and metabolic stability. |
| Phenol | Benzimidazolone, Benzoxazolone, Hydroxypyridone, Indole | To improve metabolic stability and modulate acidity and hydrogen bonding. |
| Ethyl Linker | Propyl, Methyleneoxy, Amide | To alter flexibility, lipophilicity, and potential metabolic weak spots. |
Fragment-Based Drug Design Approaches
Fragment-based drug design (FBDD) has emerged as a powerful tool for the discovery of lead compounds. nih.gov This approach begins by screening libraries of small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. nih.gov Once fragments that bind are identified, they can be optimized and grown or linked together to create more potent molecules. nih.gov
In the context of this compound, an FBDD approach could be used to identify novel inhibitors of a particular target. The individual components of the molecule—the phenol and the 1,2,4-triazole—could themselves be considered as starting fragments.
For example, a fragment screen might identify a simple phenol or a substituted 1,2,4-triazole as a weak binder to a target protein. X-ray crystallography or NMR spectroscopy could then be used to determine the binding mode of this initial fragment. This structural information would then guide the "growing" of the fragment, where chemical modifications are made to extend the molecule into adjacent binding pockets to increase affinity.
Alternatively, if separate fragment screens identified a phenol-containing fragment and a triazole-containing fragment that bind to different but nearby sites on the target, a "linking" strategy could be employed. In this approach, a chemical linker, such as the ethyl group in this compound, would be designed to connect the two fragments, resulting in a larger molecule with significantly higher affinity.
The table below outlines a hypothetical fragment-based approach utilizing the core components of this compound.
| FBDD Strategy | Initial Fragment(s) | Optimization/Linking Strategy |
| Fragment Growing | Phenol or a substituted phenol | Elaboration of the phenol scaffold by adding substituents to explore adjacent binding pockets. |
| Fragment Growing | 1,2,4-Triazole or a substituted triazole | Addition of functional groups to the triazole ring to enhance binding interactions. |
| Fragment Linking | A phenol-containing fragment and a triazole-containing fragment | Design of a suitable linker (e.g., an ethyl chain) to connect the two fragments and create a high-affinity ligand. |
While specific experimental data for this compound is not available in the public domain to construct detailed data tables of research findings, the principles outlined above provide a solid framework for how medicinal chemists would approach the optimization of this compound. The true potential of this molecule will only be unlocked through dedicated synthesis and biological evaluation of its analogs, guided by these established drug design strategies.
Role of 4 2 1h 1,2,4 Triazol 1 Yl Ethyl Phenol As a Molecular Scaffold in Drug Discovery and Chemical Biology
Utility as a Building Block for Bioactive Molecules
The structure of 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol is strategically suited for use as a building block in the synthesis of more complex, biologically active molecules. nih.govlifechemicals.com The 1,2,4-triazole (B32235) ring is a well-established pharmacophore found in numerous therapeutic agents. researchgate.netresearchgate.net The phenolic hydroxyl group and the triazole nitrogen atoms serve as key functional handles for further chemical modifications, allowing for the introduction of various substituents to explore structure-activity relationships (SAR). nih.govnih.gov
Researchers can modify the phenolic hydroxyl group via etherification or esterification to introduce new functionalities. For instance, natural phenols like eugenol (B1671780) have been modified at the hydroxyl group to generate derivatives with enhanced cytotoxic activity. researchgate.netresearchgate.net Similarly, the ethyl linker provides conformational flexibility, which can be crucial for optimal binding to biological targets. The triazole ring itself can be further substituted, paving the way for the construction of diverse molecular architectures. nih.gov This adaptability makes the core scaffold of this compound a valuable starting point for creating libraries of compounds for high-throughput screening. The synthesis of novel 1,2,4-triazole derivatives often involves multi-step reactions starting from simpler precursors, highlighting the modular nature of this scaffold in building complex bioactive molecules. chemmethod.comglobalresearchonline.net
Design of Privileged Scaffolds with Diverse Bioactivities
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, leading to a broad range of pharmacological activities. researchgate.netpageplace.de The 1,2,4-triazole nucleus is widely recognized as such a privileged structure. nih.govresearchgate.net When combined with a phenol (B47542) moiety, as in this compound, it forms a scaffold that has been successfully exploited to develop agents with a wide spectrum of bioactivities.
Derivatives built upon this and similar triazole-phenol frameworks have demonstrated significant potential across various therapeutic areas. The versatility of the 1,2,4-triazole ring allows it to serve as a nucleus in a variety of drug categories. researchgate.net This structural motif is a key component in numerous compounds with antifungal, anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netresearchgate.netzsmu.edu.ua The ability to generate diverse biological responses from a single core structure underscores its importance in medicinal chemistry for the efficient discovery of new lead compounds. researchgate.net
| Bioactivity | Target/Mechanism | Example Derivative Class | Reference |
|---|---|---|---|
| Antifungal | Inhibition of sterol 14α-demethylase (CYP51), an essential enzyme in ergosterol (B1671047) biosynthesis. | Triazole-based azole fungicides (e.g., Mefentrifluconazole analogs). | researchgate.netresearchgate.netmdpi.com |
| Anticancer | Inhibition of enzymes like Cyclooxygenase-2 (COX-2) or Steroid Sulfatase (STS); induction of apoptosis. | Eugenol-triazole hybrids, Sulfamoylated triazolyl-phenols. | researchgate.netnih.govacs.org |
| Antimicrobial | Disruption of microbial cell processes. | Various 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-ones. | globalresearchonline.netnih.gov |
| Enzyme Inhibition | Inhibition of acetylcholinesterase (AChE), α-glucosidase, urease, etc. | 1,2,4-Triazole bearing azinane analogues. | nih.govuomustansiriyah.edu.iq |
| Anti-inflammatory | Inhibition of inflammatory pathways, potentially involving COX enzymes. | Thione-containing 4-substituted-1,2,4-triazoles. | researchgate.netglobalresearchonline.net |
Exploration in Medicinal Chemistry beyond Direct Therapeutic Applications
Beyond its role as a scaffold for creating new drugs, the this compound framework and its derivatives are valuable tools in medicinal chemistry research. uomustansiriyah.edu.iq They are frequently used to develop specific enzyme inhibitors that can serve as chemical probes to study biological pathways and validate new drug targets. nih.gov
For example, various 1,2,4-triazole derivatives have been synthesized and evaluated for their inhibitory potential against a range of enzymes, including acetylcholinesterase (AChE), α-glucosidase, and urease. nih.gov Such studies are crucial for understanding enzyme function and for the initial stages of drug discovery for diseases like Alzheimer's and diabetes. nih.gov Furthermore, sulfamoylated 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol derivatives have been developed as potent inhibitors of steroid sulfatase (STS), an important target in hormone-dependent cancers. nih.govacs.org These specific inhibitors are instrumental in preclinical research to investigate the role of STS in cancer progression.
Contribution to Agrochemical Research
The 1,2,4-triazole scaffold is a cornerstone of modern agrochemical research, particularly in the development of fungicides. researchgate.net Triazole fungicides, also known as sterol demethylation inhibitors (DMIs), represent a major class of pesticides used to protect a wide variety of crops from fungal diseases. researchgate.netrjptonline.org They function by inhibiting the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51), which is critical for the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.netnih.gov
The this compound structure contains the key pharmacophoric elements for this activity: the 1,2,4-triazole ring, which binds to the heme iron of the CYP51 enzyme, and a phenolic body that can be modified to optimize properties like systemic transport in plants and target spectrum. researchgate.netmdpi.com Research has led to the synthesis of numerous derivatives with potent fungicidal activity against a broad range of plant pathogens. nih.govmdpi.comresearchgate.net For instance, novel 1,2,4-triazole derivatives containing amino acid fragments have shown excellent activity against fungi like Physalospora piricola. mdpi.com In addition to fungicides, triazole derivatives have been developed as herbicides, insecticides, and plant growth regulators, demonstrating the broad utility of this chemical class in agriculture. researchgate.netrjptonline.orgresearchgate.net The compound 4-ethylphenol, a related phenolic structure, has also been identified as a potential botanical agrochemical against oomycetes. frontiersin.org
| Pathogen | Derivative Class | EC₅₀ (mg/L) | Reference |
|---|---|---|---|
| Sclerotinia sclerotiorum | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | 1.59 | nih.govresearchgate.net |
| Sclerotinia sclerotiorum | (Z)-1-(6-(2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-benzyl oxime | 0.12 | nih.govmdpi.com |
| Physalospora piricola | 1,2,4-triazole derivative with amino acid group (8d) | 10.808 | mdpi.com |
| Physalospora piricola | 1,2,4-triazole derivative with amino acid group (8k) | 10.126 | mdpi.com |
| Rhizoctonia solani | (Z)-1-(6-(4-bromo-2-chlorophenoxy)pyridin-3-yl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one O-methyl oxime | 0.27 | nih.govresearchgate.net |
Future Perspectives and Research Directions for Phenol Triazole Conjugates
Advancements in Asymmetric Synthesis
While many initial studies have focused on racemic or achiral phenol-triazole derivatives, the future of this compound class lies in the development of sophisticated asymmetric synthetic methodologies. The stereochemistry of drug candidates often plays a critical role in their efficacy and safety. nih.gov For phenol-triazole conjugates, chirality can be introduced at various positions, including the ethyl linker or on substituents attached to either the phenol (B47542) or triazole rings.
Future research will likely focus on:
Catalytic Asymmetric Synthesis: The development of novel chiral catalysts, including transition metal complexes and organocatalysts, will be crucial for the enantioselective synthesis of phenol-triazole derivatives. oaepublish.com This will enable the efficient production of single enantiomers, allowing for a more precise evaluation of their biological activities. nih.govdocumentsdelivered.com
Chiral Pool Synthesis: Utilizing readily available chiral starting materials to construct the phenol-triazole scaffold is another promising avenue. This approach can provide a straightforward route to enantiomerically pure compounds.
Stereoselective "Click" Chemistry: While "click" chemistry is renowned for its efficiency in synthesizing triazoles, future advancements may involve the development of stereoselective variants of this reaction, allowing for the controlled formation of chiral triazole-containing molecules. mdpi.com
A study on chiral triazole derivatives highlighted that different enantiomers can exhibit significantly different inhibitory effects against biological targets, underscoring the importance of asymmetric synthesis in this field. nih.gov
Exploration of Novel Biological Targets
The 1,2,4-triazole (B32235) moiety is a well-established pharmacophore present in numerous approved drugs with a wide range of biological activities, including antifungal, antiviral, and anticancer properties. researchgate.netresearchgate.netresearchgate.net Phenol-triazole conjugates have already shown promise as multi-target-directed ligands, particularly in the context of neurodegenerative diseases like Alzheimer's. nih.govrsc.orgsemanticscholar.org Future research will undoubtedly expand the scope of biological targets for these compounds.
Potential areas of exploration include:
Oncology: Given the anticancer potential of many 1,2,4-triazole derivatives, future studies will likely investigate the efficacy of phenol-triazole conjugates against various cancer cell lines and explore their mechanisms of action. nih.govresearchgate.netrsc.org The phenol group may contribute to antioxidant effects, which could be beneficial in cancer therapy.
Infectious Diseases: The triazole core is famous for its presence in antifungal agents like fluconazole (B54011). researchgate.net Research into novel phenol-triazole conjugates could lead to the development of new antifungal or antibacterial agents, potentially overcoming existing resistance mechanisms. nih.govmicrobiologyjournal.org
Inflammatory Disorders: The anti-inflammatory properties of some triazole derivatives suggest that phenol-triazole conjugates could be explored as potential treatments for chronic inflammatory diseases. researchgate.net
Enzyme Inhibition: The structural features of phenol-triazole conjugates make them suitable candidates for designing inhibitors of various enzymes. For instance, novel 1,2,4-triazole analogues have been identified as potent inhibitors of mushroom tyrosinase. nih.gov
A study on novel 1,2,4-triazole derivatives demonstrated their potential as neuroprotective agents against ischemic brain injury by targeting oxidative stress and the Nrf2 signaling pathway. nih.gov
Integration with Advanced Screening Technologies
To efficiently explore the vast chemical space and identify lead compounds, the integration of advanced screening technologies is essential. High-throughput screening (HTS) allows for the rapid evaluation of large libraries of compounds against specific biological targets. rsc.org
Future directions in this area include:
High-Throughput Synthesis and Screening: Combining automated synthesis platforms with HTS will enable the rapid generation and evaluation of diverse libraries of phenol-triazole analogues. This approach will accelerate the discovery of compounds with desired biological activities.
Phenotypic Screening: In addition to target-based screening, phenotypic screening approaches can identify compounds that produce a desired effect in a cellular or organismal model, without prior knowledge of the specific molecular target. This can uncover novel mechanisms of action and new therapeutic applications for phenol-triazole conjugates.
Fragment-Based Screening: This technique involves screening smaller, low-molecular-weight compounds (fragments) that bind to a biological target. Promising fragments can then be elaborated or linked together to create more potent lead compounds. The phenol and triazole moieties themselves could serve as starting points for fragment-based drug discovery.
The development of circular dichroism-based assays for the high-throughput determination of enantiomeric excess will be particularly valuable in the context of asymmetric synthesis and screening of chiral phenol-triazole libraries. rsc.org
Development of Multi-Target Directed Ligands
The multifactorial nature of many complex diseases, such as Alzheimer's and cancer, has spurred interest in the development of multi-target-directed ligands (MTDLs). nih.gov These are single molecules designed to interact with multiple biological targets simultaneously, potentially offering improved efficacy and reduced side effects compared to single-target drugs. The phenol-triazole scaffold is particularly well-suited for the design of MTDLs. nih.govrsc.orgsemanticscholar.org
Future research in this area will focus on:
Rational Design: By integrating knowledge of the structure-activity relationships for different targets, researchers can rationally design phenol-triazole conjugates with optimized activity profiles. For example, in the context of Alzheimer's disease, ligands have been designed to bind copper, act as antioxidants, and modulate the aggregation of amyloid-β peptides. nih.govrsc.orgsemanticscholar.org
Hybrid Molecules: The phenol-triazole scaffold can be conjugated with other pharmacophores to create hybrid molecules with enhanced or complementary biological activities. This strategy has been explored by creating hybrids of nitrophenol and triazole to target cholinesterase inhibition, antioxidant activity, and anticancer effects. tandfonline.com
Systems Biology Approaches: Integrating MTDL design with systems biology will provide a more comprehensive understanding of how these compounds affect cellular networks, aiding in the prediction of their therapeutic effects and potential off-target activities.
A study on triazole-based compounds for Alzheimer's disease demonstrated the successful design of MTDLs that target amyloid-β aggregation, metal dyshomeostasis, and oxidative stress. nih.gov
Computational Design of Enhanced Analogues
Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rational design and optimization of new therapeutic agents. nih.govacs.org These approaches will play a pivotal role in the future development of phenol-triazole conjugates.
Key areas of focus will include:
Structure-Activity Relationship (SAR) Studies: Computational methods can be used to build predictive SAR models that relate the structural features of phenol-triazole analogues to their biological activity. icm.edu.plresearchgate.netrsc.org These models can then guide the design of new compounds with improved potency and selectivity.
Molecular Docking: This technique predicts the preferred binding orientation of a ligand to its molecular target. nih.gov Docking studies can provide insights into the key interactions between phenol-triazole conjugates and their biological targets, facilitating the design of analogues with enhanced binding affinity.
Pharmacokinetic and Toxicity Prediction: In silico models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new drug candidates. nih.gov This allows for the early identification of compounds with unfavorable pharmacokinetic profiles, reducing the attrition rate in later stages of drug development.
Molecular docking studies have been used to investigate the binding of novel triazole derivatives to various biological targets, providing a theoretical basis for their observed activities and guiding further structural modifications. nih.govnih.gov
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 4-[2-(1H-1,2,4-triazol-1-yl)ethyl]phenol and its structural analogs?
- Methodology :
- Mannich Reaction : Used to introduce triazole moieties via aminoalkylation of phenolic substrates. For example, N,N'-bis(methoxymethyl)diaza-18-crown-6 reacts with phenolic derivatives to form triazole-linked compounds .
- Coupling Reactions : Phenacyl azole derivatives (e.g., antifungal agents) are synthesized by coupling triazoles with halogenated aryl groups via nucleophilic substitution or metal-catalyzed cross-coupling .
- Key Considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to enhance regioselectivity and minimize side products.
Q. How is the molecular structure of this compound characterized experimentally?
- Techniques :
- X-ray Crystallography : Resolves bond lengths, angles, and intermolecular interactions. For example, phenacyl triazole derivatives are analyzed to confirm stereochemistry and hydrogen-bonding networks .
- Spectroscopy :
- NMR : Assign proton environments (e.g., phenolic -OH at δ ~5 ppm, triazole protons at δ ~7-8 ppm).
- FT-IR : Identify functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹, C=N triazole stretch at 1500–1600 cm⁻¹).
Q. What biological activities have been reported for triazole-containing phenolic compounds?
- Antifungal Properties : Phenacyl triazole derivatives exhibit activity against Candida spp. and Aspergillus spp. via inhibition of fungal cytochrome P450 enzymes .
- Structure-Activity Relationships (SAR) : Substituents on the phenyl ring (e.g., halogens, methyl groups) enhance lipophilicity and membrane penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound across different studies?
- Approach :
- Statistical Validation : Use tools like error propagation analysis (e.g., Chauvenet’s criterion) to identify outliers .
- Assay Standardization : Control variables such as pH, solvent (DMSO vs. aqueous), and cell line viability .
Q. What strategies optimize the synthetic yield of this compound?
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to accelerate triazole-aryl coupling .
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates but may require quenching steps to isolate products .
- Design of Experiments (DoE) : Apply factorial design to evaluate interactions between temperature, stoichiometry, and reaction time .
Q. What computational methods predict the interaction of this compound with biological targets?
- Molecular Docking : Use AutoDock or Schrödinger Suite to model binding to fungal lanosterol 14α-demethylase (CYP51). Triazole coordination to heme iron is critical for inhibition .
- DFT Calculations : Analyze electron density maps to assess regioselectivity in nucleophilic attacks during synthesis .
Q. What environmental impact studies are necessary for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
